3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a benzothiophene ring with an aldehyde functional group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzothiophene derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst like tetrabutylammonium fluoride . The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the trifluoromethylated benzothiophene with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: 3-(Trifluoromethyl)-1-benzothiophene-7-carboxylic acid.
Reduction: 3-(Trifluoromethyl)-1-benzothiophene-7-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
3-(Trifluoromethyl)phenylhydrazine: Used in the synthesis of various hydrazine derivatives.
4-(Trifluoromethyl)phenol: Known for its use in the synthesis of trifluoromethylated phenols.
Trifluoromethylpyridine: Utilized in the synthesis of pyridine derivatives with trifluoromethyl groups.
Uniqueness: 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on the benzothiophene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C10H5F3OS |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1-benzothiophene-7-carbaldehyde |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-6(4-14)2-1-3-7(8)9/h1-5H |
InChI Key |
BLOGTUDSUZAVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CS2)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.